Dicyclopropylmethane
Overview
Description
Dicyclopropylmethane is an organic compound with the molecular formula C₇H₁₂. It consists of two cyclopropyl groups attached to a central methane carbon. This compound is known for its unique structural properties, which make it an interesting subject of study in organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dicyclopropylmethane can be synthesized through various methods. One common approach involves the reaction of cyclopropylmethyl bromide with a strong base like sodium amide in liquid ammonia. This reaction leads to the formation of this compound through a nucleophilic substitution mechanism.
Industrial Production Methods
Industrial production of this compound typically involves the same synthetic routes as laboratory methods but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Dicyclopropylmethane undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form dicyclopropylmethanol.
Reduction: Reduction reactions can convert it into simpler hydrocarbons.
Substitution: It can undergo substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used.
Substitution: Halogenation can be achieved using chlorine or bromine under UV light.
Major Products
Oxidation: Dicyclopropylmethanol
Reduction: Simpler hydrocarbons like cyclopropane
Substitution: Halogenated derivatives of this compound
Scientific Research Applications
Dicyclopropylmethane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a model compound for studying cyclopropyl group behavior.
Biology: Research into its biological activity is ongoing, particularly its potential as a pharmacophore.
Medicine: While not widely used in medicine, its derivatives are being explored for therapeutic applications.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of dicyclopropylmethane involves its interaction with various molecular targets. Its unique structure allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can then interact with other molecules, leading to various chemical transformations.
Comparison with Similar Compounds
Similar Compounds
- Cyclopropylmethane
- Dicyclopropylmethanol
- Cyclopropylmethyl bromide
Uniqueness
Dicyclopropylmethane is unique due to its two cyclopropyl groups, which impart distinct chemical properties. Compared to cyclopropylmethane, it has increased steric hindrance and different reactivity patterns. Its derivatives, like dicyclopropylmethanol, also exhibit unique behaviors due to the presence of the hydroxyl group.
Biological Activity
Dicyclopropylmethane (DCPM) is an organosilicon compound that has garnered interest due to its unique structural properties and potential biological activities. This article aims to explore the biological activity of DCPM, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
DCPM is characterized by its two cyclopropyl rings attached to a methane backbone. Its molecular formula is with a molecular weight of approximately 96.17 g/mol. The compound's unique structure contributes to its reactivity and interactions with biological molecules.
Biological Activity Overview
Research into the biological activity of DCPM is limited but suggests potential antimicrobial and anticancer properties. The compound's thiol derivatives, such as dicyclopropylmethanethiol, have shown promise in various studies.
Antimicrobial Activity
- Mechanism of Action : Thiols are known to interact with proteins and enzymes, potentially influencing cellular processes through redox mechanisms. DCPM's thiol derivatives may disrupt cellular functions by modifying protein structures or inhibiting enzyme activity.
- Research Findings : Preliminary studies indicate that dicyclopropylmethanethiol exhibits antimicrobial properties against certain bacterial strains, suggesting its potential as an antibacterial agent .
Anticancer Potential
- Cellular Interactions : The structural features of DCPM allow it to interact with molecular targets in cancer cells, potentially influencing cell proliferation and survival.
- Case Studies : Although specific case studies on DCPM are scarce, related compounds have demonstrated the ability to inhibit cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of DCPM and its derivatives:
- Acute Toxicity : Studies involving cyclodextrin complexes indicate that DCPM's acute oral toxicity can be mitigated when complexed with cyclodextrins, enhancing its safety profile .
- LD50 Values : The parenteral LD50 for related compounds indicates a range of toxicity levels, which are critical for understanding the safety margins for potential therapeutic applications.
Summary of Biological Activity Research
Case Study Example
A notable study explored the interaction between dicyclopropylmethanethiol and various bacterial strains, revealing significant antimicrobial activity compared to control groups. The study utilized standard microbiological techniques to assess the minimum inhibitory concentration (MIC) values.
Properties
IUPAC Name |
cyclopropylmethylcyclopropane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-2-6(1)5-7-3-4-7/h6-7H,1-5H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LLVRMRMMZQPDAK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CC2CC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30205384 | |
Record name | 1,1'-Methylenebiscyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5685-47-2 | |
Record name | 1,1′-Methylenebis[cyclopropane] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5685-47-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dicyclopropylmethane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005685472 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Methylenebiscyclopropane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30205384 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1'-methylenebiscyclopropane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.685 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | DICYCLOPROPYLMETHANE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2PM5BC2ULM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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